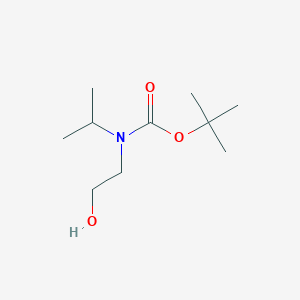

tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

Description

Overview of Carbamate (B1207046) Functional Group Significance in Organic Synthesis

The carbamate functional group, characterized by an ester and an amide linked to the same carbonyl, is a crucial structural motif in the field of organic chemistry. masterorganicchemistry.com Formally derived from carbamic acid, compounds featuring this group are also known as urethanes. wikipedia.orgdbpedia.org Their significance stems from a unique combination of chemical stability and diverse reactivity, making them indispensable in various applications ranging from medicinal chemistry to polymer science. nih.govacs.org

In medicinal chemistry, carbamates are integral components of numerous approved therapeutic agents and prodrugs. noaa.govnih.gov The carbamate linkage often serves as a bioisostere for the amide bond found in peptides. acs.org This substitution can enhance a molecule's metabolic stability against enzymatic degradation by proteases, a common challenge in peptide-based drug development. nih.govresearchgate.net Furthermore, the physicochemical properties of carbamates can improve a drug's ability to permeate cellular membranes, thereby increasing its bioavailability. nih.govacs.org Beyond their role as amide surrogates, carbamates can actively participate in drug-target interactions, binding to enzymes or receptors through hydrogen bonds. nih.gov Their applications are widespread, found in drugs for treating various diseases, including cancer, HIV, and Alzheimer's disease. nih.govresearchgate.net

Beyond pharmaceuticals, carbamates have a significant presence in other sectors. They are the foundational linkage in polyurethanes, a major class of polymers with vast industrial applications. wikipedia.org In agriculture, various carbamate derivatives are employed as pesticides, herbicides, and fungicides. wikipedia.orgnih.gov This broad utility underscores the carbamate group's importance as a versatile and valuable functional group in modern synthesis.

Specific Research Focus: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate as a Case Study

Within the vast family of N-protected carbamates, this compound serves as an illustrative example of a bifunctional building block for organic synthesis. This molecule incorporates the robust tert-butoxycarbonyl (Boc) protecting group on a secondary amine, while also featuring a primary alcohol functional group.

The structure of this compound makes it a valuable intermediate. The Boc group renders the nitrogen atom unreactive under basic and nucleophilic conditions, directing synthetic transformations to other parts of the molecule. organic-chemistry.orgtotal-synthesis.com The free hydroxyl group, conversely, is available for a variety of chemical reactions, such as oxidation, esterification, or conversion into a leaving group for nucleophilic substitution.

This combination allows for the sequential elaboration of a molecular scaffold. For instance, the hydroxyl group can be modified first, with the Boc-protected amine carried through several synthetic steps. Subsequently, the Boc group can be removed under acidic conditions to reveal the secondary amine, which can then undergo further reactions like acylation or alkylation. organic-chemistry.org While specific, detailed research findings on the synthesis and application of this compound itself are not extensively documented in mainstream literature, its structure is representative of N-Boc protected amino alcohols, which are common intermediates in the synthesis of pharmaceuticals and other complex organic targets. acs.org

The properties of this specific carbamate are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 610309-73-4 |

| Molecular Formula | C10H21NO3 |

| IUPAC Name | This compound |

| SMILES | CC(C)N(CCO)C(=O)OC(C)(C)C |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 203.28 g/mol |

| Purity | Typically ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-8(2)11(6-7-12)9(13)14-10(3,4)5/h8,12H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFSSVYAZLWWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Carbamate Formation and Transformation

Detailed Reaction Mechanisms for the Synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

The standard synthesis of this compound involves the reaction of 2-(isopropylamino)ethanol (B91046) with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). This reaction is a nucleophilic acyl substitution.

The mechanism proceeds through the following steps:

Nucleophilic Attack: The nitrogen atom of the secondary amine in 2-(isopropylamino)ethanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate. The amine is generally more nucleophilic than the hydroxyl group, allowing for chemoselective N-protection. total-synthesis.comresearchgate.net

Intermediate Collapse: The unstable tetrahedral intermediate collapses. The tert-butoxycarbonyl group is transferred to the amine nitrogen, and a tert-butoxycarbonate anion is eliminated as a leaving group.

Leaving Group Decomposition: The tert-butoxycarbonate leaving group is unstable and rapidly decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. total-synthesis.com

Proton Transfer: The tert-butoxide anion is a strong base and abstracts a proton from the newly protonated carbamate (B1207046) nitrogen, yielding the final product, this compound, and tert-butanol (B103910) as a byproduct. The release of gaseous carbon dioxide provides a strong thermodynamic driving force for the reaction, pushing the equilibrium towards the products. total-synthesis.com

This reaction is often carried out in the presence of a mild base or can proceed without one, as the starting amine can act as the base. total-synthesis.com Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to increase the reaction rate, especially for less reactive amines. rsc.org

Kinetic and Thermodynamic Aspects of Carbamate Bond Formation

The formation of the carbamate bond is a kinetically controlled process influenced by several factors. The reaction rate is dependent on the concentration of the amine and the Boc anhydride, typically following second-order kinetics.

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophilicity of Amine | Increased nucleophilicity increases the rate. | The rate-determining step is often the initial nucleophilic attack on the Boc anhydride. More basic, less sterically hindered amines react faster. |

| Steric Hindrance | Increased steric hindrance at the nitrogen atom (e.g., the isopropyl group) decreases the rate. | Hindrance impedes the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon of the bulky Boc anhydride. |

| Solvent | Polar aprotic solvents (e.g., THF, acetonitrile) are generally effective. | These solvents can stabilize the charged intermediates formed during the reaction without solvating the amine nucleophile too strongly. |

| Catalyst | Addition of catalysts like DMAP significantly increases the rate. | DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a more reactive intermediate. researchgate.net |

Thermodynamically, the reaction is highly favorable. The formation of the stable C-N bond in the carbamate, coupled with the irreversible decomposition of the tert-butoxycarbonate leaving group into gaseous CO₂ and tert-butanol, results in a significant negative Gibbs free energy change (ΔG), driving the reaction to completion. total-synthesis.com

Studies on the Stability and Reactivity of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group in this compound imparts a specific profile of stability and reactivity. This profile is fundamental to its function as a protecting group in multistep synthesis. organic-chemistry.org

Stability: The Boc group is known for its robustness under a variety of conditions where other protecting groups might be cleaved. researchgate.net

| Condition / Reagent Type | Stability of Boc Group |

| Basic Conditions | Highly Stable |

| Nucleophiles | Generally Stable |

| Catalytic Hydrogenation | Stable |

| Mild Oxidizing/Reducing Agents | Stable |

Reactivity: The primary reactivity of the Boc-carbamate is its cleavage (deprotection) under acidic conditions. total-synthesis.com The mechanism for acid-catalyzed deprotection is a key feature of its utility.

Protonation: An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate group. total-synthesis.com

Fragmentation: The protonated carbamate undergoes unimolecular fragmentation. This cleavage is facilitated by the formation of a highly stable tertiary carbocation, the tert-butyl cation. This step also generates an unstable N-isopropyl-N-(2-hydroxyethyl)carbamic acid.

Carbocation Fate: The tert-butyl cation is electrophilic and can be trapped by a nucleophilic solvent or counter-ion, or it can lose a proton to form isobutene gas. organic-chemistry.org To prevent side reactions where the cation might alkylate other nucleophilic sites in the molecule, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added. total-synthesis.com

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and the free secondary amine, 2-(isopropylamino)ethanol. total-synthesis.com

This acid lability allows for selective deprotection in the presence of other protecting groups that are base-labile (e.g., Fmoc) or removed by hydrogenolysis (e.g., Cbz), a concept known as orthogonality in chemical synthesis. rsc.org

Application of Tert Butyl 2 Hydroxyethyl Isopropyl Carbamate As a Versatile Synthetic Intermediate

Role in the Synthesis of Nitrogen-Containing Organic Compounds

The presence of a protected secondary amine and a primary alcohol within the same molecule positions tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate as a key precursor for the synthesis of a variety of nitrogen-containing organic compounds. The Boc protecting group provides stability to the nitrogen atom during synthetic transformations, allowing for selective reactions at the hydroxyl group. Following these modifications, the Boc group can be readily removed under acidic conditions to reveal the secondary amine, which can then participate in further reactions.

This strategic unmasking of the nitrogen functionality is instrumental in the synthesis of various heterocyclic systems. For instance, the hydroxyl group can be converted into a suitable leaving group, such as a tosylate or mesylate, facilitating intramolecular cyclization through nucleophilic attack by the deprotected nitrogen to form substituted piperidines or other nitrogenous rings. Alternatively, oxidation of the alcohol to an aldehyde or carboxylic acid opens up pathways to more complex heterocyclic scaffolds through condensation and cyclization reactions.

Precursor for Advanced Organic Building Blocks and Scaffold Construction

Beyond its direct use in forming heterocyclic systems, this compound serves as a foundational molecule for the generation of more elaborate organic building blocks. The primary alcohol moiety is a versatile handle for a wide array of chemical transformations, including esterification, etherification, and oxidation. These modifications allow for the introduction of new functionalities and the extension of the carbon skeleton.

For example, esterification of the hydroxyl group with various carboxylic acids can introduce diverse side chains, while etherification can be employed to link the carbamate (B1207046) to other molecular fragments. The resulting derivatives, now possessing additional functional groups, can be used in a variety of coupling reactions, such as Suzuki or Sonogashira cross-couplings, to construct complex molecular scaffolds. The inherent chirality that can be introduced at a later stage, or if a chiral variant of the starting material is used, further enhances its utility in creating stereochemically defined building blocks.

Integration into Complex Molecule Total Synthesis Strategies

The strategic importance of this compound is particularly evident in its application within the total synthesis of complex natural products and pharmaceutically active molecules. Its bifunctional nature allows it to act as a linchpin, connecting different parts of a target molecule. The protected nitrogen and reactive alcohol provide orthogonal handles for sequential synthetic operations, a crucial aspect of convergent synthesis strategies.

Enantioselective and Diastereoselective Applications

While information on specific enantioselective and diastereoselective applications of this compound itself is not extensively documented in publicly available literature, the principles of its structure suggest significant potential in stereocontrolled synthesis. Chiral catalysts could be employed to effect enantioselective transformations at the hydroxyl group, or the compound could be coupled with chiral auxiliaries to direct diastereoselective reactions at adjacent positions.

For instance, an enantioselective oxidation of the primary alcohol could generate a chiral aldehyde, which could then undergo diastereoselective additions to create new stereocenters. Similarly, derivatization of the alcohol with a chiral auxiliary would enable diastereoselective alkylation or addition reactions on a subsequently formed enolate. The isopropyl group on the nitrogen atom can also exert steric influence in certain reactions, potentially contributing to facial selectivity in additions to nearby prochiral centers.

The development of synthetic methods that exploit the inherent functionalities of this compound for stereocontrol is an active area of research. The ability to introduce chirality and build molecular complexity in a controlled manner underscores the potential of this versatile intermediate in modern organic synthesis.

Protecting Group Chemistry Involving the Tert Butoxycarbonyl Boc Moiety

Principles of Amine Protection by the Boc Group in Organic Synthesis

In organic synthesis, the high nucleophilicity and basicity of amines can interfere with desired chemical transformations at other sites in a molecule. chemistrysteps.com To prevent such unwanted side reactions, the amine is temporarily converted into a less reactive functional group. The most common strategy for this is the formation of a carbamate (B1207046). chemistrysteps.com The Boc group is a carbamate-based protecting group that effectively reduces the nucleophilicity and basicity of the amine nitrogen. total-synthesis.comresearchgate.net

The introduction of the Boc group is most frequently accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). total-synthesis.comfishersci.co.uk The reaction involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride (B1165640). commonorganicchemistry.comcommonorganicchemistry.com This is a nucleophilic addition-elimination reaction that proceeds through a tetrahedral intermediate. chemistrysteps.com The subsequent elimination of a tert-butyl carbonate leaving group, which then decomposes into gaseous carbon dioxide and tert-butanol (B103910), provides a strong thermodynamic driving force for the reaction. total-synthesis.comcommonorganicchemistry.com

While the reaction can proceed without a base, bases like triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIEA), or sodium hydroxide (B78521) are often used to neutralize the protonated amine formed during the reaction, thereby accelerating the process. total-synthesis.comcommonorganicchemistry.com The choice of solvent is flexible, with common options including tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or aqueous mixtures. fishersci.co.ukwikipedia.org

The general mechanism for Boc protection is as follows:

The nucleophilic amine attacks a carbonyl carbon of di-tert-butyl dicarbonate. commonorganicchemistry.com

A tetrahedral intermediate is formed. chemistrysteps.com

The intermediate collapses, eliminating a tert-butyl carbonate anion. commonorganicchemistry.com

The tert-butyl carbonate anion deprotonates the positively charged amine. commonorganicchemistry.com

The resulting tert-butyl bicarbonate is unstable and decomposes to carbon dioxide (gas) and tert-butanol. commonorganicchemistry.com

| Reagent | Common Conditions | Notes |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | THF, acetonitrile, or water; often with a base (e.g., TEA, NaOH, DMAP) at room temperature. fishersci.co.ukwikipedia.org | The most common and convenient reagent for Boc protection. total-synthesis.com |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Aqueous dioxane, triethylamine. | An alternative activating agent for introducing the Boc group. total-synthesis.com |

| tert-Butyl Chloroformate (Boc-Cl) | Requires careful handling as it is unstable. | Less commonly used due to its instability compared to Boc₂O. total-synthesis.com |

Cleavage Methodologies for the Boc Protecting Group

The utility of the Boc group is largely defined by the specific and mild conditions required for its removal. It is characteristically acid-labile, allowing it to be cleaved without affecting many other functional and protecting groups. total-synthesis.com

The standard method for Boc deprotection is treatment with a strong acid. chemistrysteps.comfishersci.co.uk The mechanism begins with the protonation of the carbamate's carbonyl oxygen. total-synthesis.commasterorganicchemistry.com This is followed by the fragmentation of the protonated carbamate, which results in the formation of carbon dioxide, the free amine, and a highly stable tertiary carbocation (the tert-butyl cation). total-synthesis.comacsgcipr.orgacsgcipr.org The tert-butyl cation is typically neutralized by deprotonation to form isobutene gas or can be trapped by nucleophiles present in the reaction mixture. total-synthesis.comacsgcipr.org

A variety of strong acids can be used for this purpose, with trifluoroacetic acid (TFA) being a traditional choice, often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). fishersci.co.ukacsgcipr.org However, due to concerns about its corrosiveness and environmental persistence, other acids such as hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297), phosphoric acid, and methanesulfonic acid are now frequently used, especially on a larger scale. acsgcipr.orgmdpi.comreddit.com

A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org Electron-rich aromatic rings (like those in tryptophan) or sulfur-containing residues (like methionine) are particularly susceptible. acsgcipr.org To prevent this, "scavengers" such as anisole (B1667542), thioanisole (B89551), or thiophenol are often added to the reaction mixture to trap the tert-butyl cation. acsgcipr.orgmasterorganicchemistry.com

| Reagent | Typical Conditions | Key Characteristics |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 20-50% solution) at room temperature. acsgcipr.orgreddit.com | Highly effective but corrosive and volatile. acsgcipr.org Often requires scavengers. masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Solutions in dioxane, methanol (B129727), or ethyl acetate (e.g., 4M HCl in dioxane). fishersci.co.ukreddit.com | Commonly used; the resulting amine hydrochloride salt is often a crystalline solid. reddit.com |

| Phosphoric Acid (H₃PO₄) | Aqueous solutions. | Considered a milder and environmentally benign alternative. mdpi.comorganic-chemistry.org |

| Methanesulfonic Acid (MsOH) or p-Toluenesulfonic Acid (pTSA) | In solvents like methanol or ethyl acetate. acsgcipr.orgreddit.com | Effective and less volatile alternatives to TFA. mdpi.com |

| Lewis Acids (e.g., ZnBr₂, AlCl₃, TMSI) | In aprotic solvents like DCM. fishersci.co.ukwikipedia.org | Useful for substrates that are sensitive to strong Brønsted acids. fishersci.co.uk |

While acidolysis is the most common method, several alternative strategies for Boc group removal have been developed for substrates that are sensitive to strong acids. These methods enhance the versatility of the Boc group in complex syntheses.

Thermal Deprotection: The Boc group can be removed by heating, typically at temperatures above 100°C. researchgate.netnih.gov This can be done neat or in high-boiling solvents like diphenyl ether. researchgate.net Recent developments have utilized continuous-flow reactors to achieve thermolytic deprotection with greater control and selectivity, sometimes allowing for the differentiation between aryl and alkyl N-Boc groups based on temperature. nih.gov

Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide, aluminum chloride, or trimethylsilyl (B98337) iodide (TMSI) can facilitate Boc cleavage under non-protic conditions. fishersci.co.ukwikipedia.org These methods are beneficial when other acid-sensitive groups are present in the molecule. fishersci.co.uk

Catalyst-Free Deprotection in Water: It has been shown that Boc groups can be removed using boiling water or subcritical water at elevated temperatures (e.g., 150°C) without any added catalyst. researchgate.netsemanticscholar.org This presents a "green" and environmentally friendly alternative to traditional methods. semanticscholar.org

Basic Deprotection: Although generally stable to bases, the Boc group can be cleaved under specific basic conditions, particularly from highly activated amines like those in certain heterocyclic systems (e.g., pyrroles) or by using reagents like sodium t-butoxide in slightly wet THF. semanticscholar.orgnih.gov

The concept of orthogonality is central to protecting group strategy. masterorganicchemistry.com Orthogonal protecting groups can be removed under distinct reaction conditions, allowing for the selective deprotection of one group while others remain intact. The acid-lability of the Boc group makes it an ideal orthogonal partner to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) and groups removed by hydrogenolysis, such as Cbz (carboxybenzyl). total-synthesis.commasterorganicchemistry.com

Selectivity and Compatibility with Other Functional Groups

The Boc group's reliability is due in large part to its predictable selectivity and broad compatibility with many common reagents and functional groups.

Chemoselectivity: Amines are generally more nucleophilic than alcohols, which allows for the selective N-protection of amino alcohols with Boc anhydride in many cases. total-synthesis.com While O-protection is possible, it typically requires more forcing conditions or the use of a catalyst like 4-(dimethylamino)pyridine (DMAP).

Stability and Compatibility: The Boc group is robust under a wide range of non-acidic conditions. It is stable to:

Basic conditions: It resists hydrolysis by bases, making it compatible with reactions using reagents like sodium hydroxide or alkoxides. total-synthesis.comnih.gov

Nucleophiles: It is generally unreactive toward most nucleophiles. total-synthesis.comnih.gov

Catalytic Hydrogenation: Unlike the Cbz group, the Boc group is stable to conditions used for hydrogenolysis (e.g., H₂ over Pd/C), a common method for deprotecting benzyl-type groups. chemistrysteps.comtotal-synthesis.com

This stability profile allows the Boc group to be carried through numerous synthetic steps, including reductions, oxidations, and carbon-carbon bond-forming reactions, before its final removal. Its orthogonality with other key protecting groups is a foundational element of modern solid-phase peptide synthesis (SPPS). total-synthesis.comresearchgate.net In one common strategy, the Fmoc group is used for temporary protection of the alpha-amino group (removed with a base like piperidine), while the Boc group is used for permanent protection of reactive amino acid side chains, only to be removed during the final cleavage from the resin with strong acid. researchgate.net

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine). total-synthesis.com | Yes. total-synthesis.com |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C). total-synthesis.commasterorganicchemistry.com | Yes. total-synthesis.com |

| Allyloxycarbonyl | Alloc | Transition metal catalysis (e.g., Pd(0)). total-synthesis.com | Yes. total-synthesis.com |

| Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C). fishersci.co.uk | Yes. |

Advanced Derivatization and Functionalization Strategies of Tert Butyl 2 Hydroxyethyl Isopropyl Carbamate

Modification of the Hydroxyl Functionality

The primary alcohol of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate is a prime site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of its molecular framework.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted to an ester through several established methods. Standard conditions involve reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base such as triethylamine (B128534) or pyridine (B92270). Alternatively, coupling reactions with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provide a milder approach to ester formation.

A summary of common esterification conditions is presented below:

| Reagent | Coupling Agent/Base | Solvent | Temperature |

| Acyl Chloride | Triethylamine, Pyridine | Dichloromethane (B109758), THF | 0 °C to room temp. |

| Carboxylic Anhydride | DMAP (catalytic), Triethylamine | Dichloromethane | Room temp. |

| Carboxylic Acid | DCC, EDC/HOBt | Dichloromethane, DMF | 0 °C to room temp. |

Etherification: The formation of ethers from the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, like sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor the S(_N)2 mechanism and avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Key parameters for the Williamson ether synthesis are outlined in the following table:

| Base | Alkylating Agent | Solvent | Temperature |

| Sodium Hydride (NaH) | Primary Alkyl Halide (e.g., R-Br, R-I) | THF, DMF | 0 °C to room temp. |

| Potassium tert-butoxide | Primary Alkyl Tosylate | THF | Room temp. |

Oxidation and Reduction Pathways

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, tert-butyl (isopropyl)(2-oxoethyl)carbamate, using mild oxidizing agents to prevent over-oxidation to a carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, and the Dess-Martin periodinane (DMP) oxidation are highly effective for this transformation. nrochemistry.comchem-station.comacs.orgjk-sci.comyoutube.com Both methods are known for their high yields and compatibility with a wide range of functional groups, including the Boc protecting group. nih.govacs.orgwikipedia.org

A comparison of these two common oxidation methods is provided below:

| Oxidation Method | Reagents | Temperature | Key Features |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temp. | Mild conditions, avoids toxic metals. acs.orgyoutube.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Room temp. | Neutral pH, short reaction times, high chemoselectivity. chem-station.comnih.gov |

Reduction: For the complete removal of the hydroxyl functionality, a deoxygenation reaction is required. The Barton-McCombie deoxygenation is a well-established radical-mediated method for this purpose. nrochemistry.comalfa-chemistry.comwikipedia.orgorganic-chemistry.org This two-step process involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate, followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom donor, typically tributyltin hydride (Bu(_3)SnH). nrochemistry.comwikipedia.org

The steps of the Barton-McCombie deoxygenation are summarized here:

| Step | Reagents | Intermediate |

| 1. Thioacylation | NaH, CS(_2), MeI | O-alkyl xanthate ester |

| 2. Reduction | Bu(_3)SnH, AIBN | Alkyl radical |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The Mitsunobu reaction provides a powerful method for the direct nucleophilic substitution of the hydroxyl group with complete inversion of stereochemistry, if a chiral center were present. wikipedia.orgmasterorganicchemistry.comkhanacademy.org This reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgkhanacademy.org A wide range of nucleophiles can be employed, including carboxylic acids, phenols, imides, and azides.

The key components of the Mitsunobu reaction are detailed in the table below:

| Reagents | Nucleophile (Nu-H) | Product |

| PPh(_3), DEAD/DIAD | R-COOH | R-COO-R' |

| PPh(_3), DEAD/DIAD | Ph-OH | Ph-O-R' |

| PPh(_3), DEAD/DIAD | Phthalimide | Phthalimido-R' |

| PPh(_3), DEAD/DIAD | HN(_3) | N(_3)-R' |

Chemical Transformations at the Isopropyl Moiety

Direct functionalization of the isopropyl group in this compound presents a significant synthetic challenge due to the inherent inertness of the C-H bonds. However, modern synthetic methodologies offer potential pathways for such transformations. Strategies involving radical-mediated or transition-metal-catalyzed C-H activation could potentially be employed. For instance, photochemical approaches or the use of specific catalysts might enable the introduction of functional groups at the tertiary carbon of the isopropyl moiety. acs.org It is important to note that these reactions would likely require careful optimization to achieve selectivity and avoid decomposition of the carbamate (B1207046) group.

Strategies for Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems.

Cyclization: A prominent cyclization strategy involves the intramolecular reaction of the hydroxyl group with the carbamate functionality. For instance, after oxidation of the alcohol to an aldehyde, subsequent reductive amination could potentially lead to the formation of a substituted morpholine (B109124) derivative. More directly, treatment of N-Boc protected amino alcohols with reagents that facilitate cyclization can yield oxazolidinones. nih.govorganicreactions.org This transformation can be achieved under various conditions, including the use of a base to promote intramolecular attack of the alkoxide onto the carbamate carbonyl.

Annulation: Annulation reactions to form fused ring systems are more complex. One speculative approach could involve the conversion of the ethyl alcohol side chain into a phenylethylamine-type structure. If this were achieved, classic isoquinoline (B145761) syntheses such as the Bischler-Napieralski or Pomeranz-Fritsch reactions could be explored. chem-station.comwikipedia.orgnrochemistry.comorganic-chemistry.orgquimicaorganica.orgdrugfuture.comchemistry-reaction.comorganicreactions.org The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride. wikipedia.orgnrochemistry.comorganic-chemistry.org The Pomeranz-Fritsch reaction proceeds via the acid-catalyzed cyclization of a benzalaminoacetal. chem-station.comquimicaorganica.orgdrugfuture.comchemistry-reaction.comorganicreactions.org However, the successful application of these methods would necessitate significant prior modification of the starting carbamate.

A summary of these potential cyclization and annulation strategies is provided below:

| Reaction Type | Key Transformation | Resulting Heterocycle |

| Cyclization | Intramolecular nucleophilic attack | Oxazolidinone |

| Annulation (hypothetical) | Conversion to β-arylethylamide followed by cyclization | Dihydroisoquinoline |

| Annulation (hypothetical) | Conversion to benzalaminoacetal followed by cyclization | Isoquinoline |

Computational and Theoretical Chemistry Studies of Tert Butyl 2 Hydroxyethyl Isopropyl Carbamate

Quantum Chemical Calculations of Molecular Structure and Electronic Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules like tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate. These calculations typically reveal that the carbamate (B1207046) functional group is largely planar. This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond.

Studies on analogous carbamates suggest that the geometry around the nitrogen atom is essentially trigonal planar. The bond lengths and angles are influenced by the steric hindrance of the bulky tert-butyl and isopropyl groups, as well as the electronic effects of the substituents. For instance, the C-N bond is expected to be shorter than a typical single bond but longer than a double bond.

The electronic distribution can be visualized through electrostatic potential maps, which highlight regions of high and low electron density. In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich (negative electrostatic potential), making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group will be electron-poor (positive electrostatic potential).

Natural Bond Orbital (NBO) analysis can further quantify the electronic structure, revealing donor-acceptor interactions. A key interaction in carbamates is the n(N) -> π*(C=O) hyperconjugation, which corresponds to the delocalization of the nitrogen lone pair and is responsible for the planarity and rotational barrier of the carbamate group.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Carbamate) | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| O-C-N Bond Angle | ~125° |

| C-N-C Bond Angle | ~118° |

Prediction of Spectroscopic Signatures (NMR, IR, Mass Spectrometry) for Characterization Research

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.orgchemrxiv.orgmdpi.comnsf.govresearchgate.net For this compound, distinct signals are expected for the tert-butyl, isopropyl, and 2-hydroxyethyl groups. The chemical shifts are sensitive to the electronic environment of each nucleus. Due to hindered rotation around the C-N bond, it is possible to observe separate signals for different conformers at low temperatures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.5 | ~28 |

| tert-Butyl (quaternary C) | - | ~80 |

| Isopropyl (CH₃) | ~1.2 | ~21 |

| Isopropyl (CH) | ~4.5 | ~48 |

| N-CH₂ | ~3.5 | ~50 |

| O-CH₂ | ~3.7 | ~60 |

| OH | Variable | - |

| C=O | - | ~156 |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. chemrxiv.orgnih.govacs.orgnih.govrsc.orgresearchgate.netbiorxiv.org A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration, typically appearing around 1680-1700 cm⁻¹. Other characteristic bands include the O-H stretch of the alcohol group (a broad band around 3400 cm⁻¹) and C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹).

Mass Spectrometry (MS): Computational studies can help predict the fragmentation patterns observed in mass spectrometry. For tert-butyl carbamates, a characteristic fragmentation involves the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide from the tert-butoxycarbonyl group. nih.govnist.govnih.govxml-journal.net Other fragmentations would arise from cleavage of the isopropyl and hydroxyethyl (B10761427) side chains.

Computational Modeling of Reaction Pathways and Transition States in Carbamate Synthesis

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. The synthesis of this compound can be modeled to understand the reaction pathway and identify the transition states. A common method for synthesizing tertiary carbamates involves the reaction of a secondary amine (in this case, 2-(isopropylamino)ethanol) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Computational modeling of this reaction would involve:

Locating Reactants, Intermediates, and Products: The geometries of the starting materials, any reaction intermediates, and the final product are optimized.

Identifying Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can locate the geometry of the transition state.

For the reaction of 2-(isopropylamino)ethanol (B91046) with Boc₂O, the mechanism likely involves a nucleophilic attack of the nitrogen atom of the amine on one of the carbonyl carbons of the anhydride (B1165640). This would proceed through a tetrahedral intermediate which then collapses to form the carbamate product, along with tert-butanol (B103910) and carbon dioxide as byproducts. Computational studies can map out the potential energy surface for this process, providing insights into the reaction kinetics and the factors that influence the reaction rate. nih.govnih.govmdpi.comresearchgate.net

Conformational Analysis and Investigation of Rotational Isomers

The presence of multiple single bonds in this compound allows for a variety of spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

A key feature of carbamates is the hindered rotation around the C-N bond due to its partial double bond character. nih.govnih.govmst.eduresearchgate.netnd.edu This can lead to the existence of rotational isomers (rotamers), often designated as E and Z (or syn and anti). For a tertiary carbamate like the title compound, rotation around the C-N bond will be a significant factor in its conformational landscape. The relative stability of these rotamers is influenced by steric interactions between the substituents on the nitrogen and the carbonyl group.

Computational studies can explore the potential energy surface of the molecule by systematically rotating around key bonds. chemrxiv.orgnih.govacs.orgresearchgate.netresearchgate.netnih.gov These calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. The bulky tert-butyl and isopropyl groups are expected to create a significant rotational barrier. The flexibility of the 2-hydroxyethyl chain also contributes to the conformational complexity, with the possibility of intramolecular hydrogen bonding between the hydroxyl group and the carbamate oxygen atoms, which could stabilize certain conformations.

Analytical Methodologies for Research Scale Characterization and Purity Assessment

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are powerful techniques for determining the precise structure of the molecule in solution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The characteristic chemical shifts of the carbonyl carbon in the carbamate (B1207046) group, the quaternary and methyl carbons of the tert-butyl group, the methine and methyl carbons of the isopropyl group, and the methylene (B1212753) carbons of the 2-hydroxyethyl group provide definitive evidence for the carbon skeleton.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would confirm the connectivity within the isopropyl and 2-hydroxyethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying connectivity across quaternary carbons and the carbonyl group, thus piecing together the entire molecular structure.

Expected ¹H and ¹³C NMR Data for tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| (CH₃)₃C- | ~1.45 (s, 9H) | ~28.5 (3C) |

| (CH₃)₃C - | - | ~80.0 |

| -N-C H(CH₃)₂ | ~4.0-4.2 (sept, 1H) | ~48.0 |

| -N-CH(C H₃)₂ | ~1.15 (d, 6H) | ~21.0 (2C) |

| -N-C H₂CH₂OH | ~3.4-3.6 (t, 2H) | ~52.0 |

| -N-CH₂C H₂OH | ~3.7-3.9 (t, 2H) | ~61.0 |

| -OH | Variable (br s, 1H) | - |

Note: The expected chemical shifts are based on typical values for structurally similar N-Boc protected amino alcohols and may vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, sept = septet, br s = broad singlet.

High-Resolution Mass Spectrometry (HRMS):

HRMS is utilized to determine the accurate mass of the molecule, which in turn allows for the calculation of its elemental composition with high precision. Electrospray ionization (ESI) is a common soft ionization technique for this type of polar molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. A characteristic fragmentation of tert-butyl carbamates is the loss of isobutylene (B52900) (56 Da) and subsequently carbon dioxide (44 Da) from the protonated molecular ion.

Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₂₂NO₃⁺ | 204.1594 | Found |

| [M+Na]⁺ | C₁₀H₂₁NNaO₃⁺ | 226.1414 | Found |

Chromatographic Methods for Isolation, Purification, and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the purity analysis of N-Boc protected compounds.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, typically employing a C18 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like trifluoroacetic acid, is used to elute the compound. Purity is determined by the area percentage of the main peak, and detection is commonly performed using a UV detector (at a low wavelength due to the lack of a strong chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Normal-Phase HPLC (NP-HPLC): This mode, using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381)/isopropanol), can also be employed for purification and analysis.

Gas Chromatography (GC): Due to the polarity and relatively high boiling point of this compound, direct GC analysis can be challenging. Derivatization of the hydroxyl group, for instance, by silylation, can be employed to increase its volatility and thermal stability, allowing for reliable GC analysis, typically with a flame ionization detector (FID).

Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a powerful "green" alternative to HPLC for both purification and analysis. It uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727). SFC can offer faster separations and reduced solvent consumption compared to HPLC.

Representative HPLC Purity Analysis Conditions

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

| Column Temperature | 30 °C |

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction provides the most definitive method for its structural analysis. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and conformational details. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry, provided a heavy atom is present in the structure or through the use of specific crystallographic techniques.

Chiral Separation Techniques for Enantiomeric Excess Determination

If this compound is synthesized in a chiral, non-racemic form, it is crucial to determine its enantiomeric excess (e.e.). Chiral chromatography is the predominant method for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are highly effective for the separation of a wide range of chiral compounds, including N-Boc protected amino alcohols. The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol (B130326) or ethanol.

Chiral Supercritical Fluid Chromatography (Chiral SFC): Chiral SFC often provides faster and more efficient separations of enantiomers compared to chiral HPLC. The same types of polysaccharide-based CSPs are commonly used.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Representative Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Future Research Directions and Emerging Applications in Synthetic Chemistry

Green Chemistry Approaches to the Synthesis and Derivatization of Carbamates

Traditional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene (B1210022) and its derivatives, prompting a shift towards more environmentally benign methodologies. nih.govresearchgate.net Green chemistry principles are now guiding the development of safer, more efficient, and sustainable routes to carbamates.

A primary focus of green synthesis is the utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and inexpensive C1 feedstock. nih.govrsc.org This approach avoids the need for toxic inputs like phosgene or carbon monoxide. researchgate.net Research has demonstrated that various carbamates can be synthesized from the three-component reaction of CO₂, amines, and alcohols. rsc.org This reaction is often facilitated by basic catalysts and can proceed under mild conditions, sometimes even without dehydrating agents. rsc.org

Another green strategy involves the catalytic alcoholysis of urea (B33335) and its derivatives with dialkyl carbonates, which improves atom economy by avoiding the production of alcohol or amine byproducts. ionike.com The development of reusable heterogeneous catalysts, such as MgO-ZnO mixtures and polymer-supported bases, further enhances the sustainability of these processes. ionike.comchemistryviews.org

Key green chemistry strategies for carbamate synthesis are summarized below:

| Strategy | Reagents | Catalyst/Conditions | Advantages |

| CO₂ Utilization | Amines, Alcohols, CO₂ | Basic catalysts (e.g., Cs₂CO₃), mild pressure (2.5 MPa CO₂) | Halogen-free, uses renewable feedstock, non-toxic reagents. rsc.org |

| Three-Component Coupling | Amines, CO₂, Alkyl Halides | Polymer-supported DBU, 1 atm CO₂, room temperature | Mild conditions, catalyst is recoverable and reusable, no complex purification needed. chemistryviews.org |

| Alcoholysis of Urea Derivatives | Polyurea derivatives, Dialkyl carbonates | Heterogeneous catalysts (e.g., MgO–ZnO) | High atom economy, reusable catalyst. ionike.com |

| Catalytic Dehydrative Urethane Formation | CO₂, Amines, Alcohols | Nickel-based catalytic systems with nitrogen-based bidentate ligands | Direct synthesis from readily available materials. nih.gov |

Application in Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry and microreactor technologies offer substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. These benefits are particularly relevant for reactions involving hazardous intermediates or highly exothermic processes.

The synthesis of carbamates from CO₂ is well-suited for continuous flow systems. acs.orgnih.gov A catalyst- and additive-free continuous methodology has been developed for synthesizing urethanes from amines, alkyl halides, and CO₂ in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This process significantly reduces reaction times to as little as 50 minutes, offering a much faster alternative to many batch methods that can require elevated temperatures and pressures. acs.orgnih.gov

The key advantages of applying flow chemistry to carbamate synthesis include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling potentially hazardous reagents or intermediates. acs.org

Rapid Reaction Times: The high surface-area-to-volume ratio in microreactors accelerates heat and mass transfer, leading to dramatically shorter reaction times. nih.gov

Precise Control: Temperature, pressure, and reagent stoichiometry can be controlled with high precision, leading to improved yields and selectivity.

Facilitated Scale-Up: Production can be scaled up by operating the flow reactor for longer periods or by using multiple reactors in parallel ("numbering-up"). unimi.it

For a compound like tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, a continuous flow process could enable safer, more efficient, and scalable production, making it more accessible for further research and application.

Development of Novel Catalytic Transformations Involving the Carbamate Group

The carbamate moiety is not merely a protective group; it is also a versatile directing group in transition-metal-catalyzed C-H bond activation. magtech.com.cn This functionality allows for the selective introduction of new chemical bonds at positions that would otherwise be unreactive, providing powerful tools for molecular construction.

In the presence of transition metals such as palladium, rhodium, ruthenium, or iridium, the carbamate group can direct the ortho-C-H activation of aryl rings. magtech.com.cn This process involves the formation of a stable six-membered metal-bearing intermediate, which then reacts with various coupling partners to yield halogenated, arylated, or alkenylated products. magtech.com.cn

Recent advancements have also demonstrated the utility of nickel catalysis for the amination of aryl carbamates, a transformation that is challenging with conventional palladium catalysts. nih.gov This method expands the toolkit for C-N bond formation, which is crucial in medicinal chemistry and materials science. nih.gov

The table below summarizes key catalytic transformations where the carbamate group plays an active role.

| Catalytic Transformation | Metal Catalyst | Substrate Type | Outcome |

| sp² C-H Functionalization | Pd, Rh, Ru, Ir | N-Aryl Carbamates, Aryl Carbamates | Ortho-halogenation, arylation, cyclization, alkenylation. magtech.com.cn |

| sp² C-H Functionalization | Rh | Alkenyl Carbamates | Alkenylation and allylation products. magtech.com.cn |

| sp³ C-H Functionalization | Pd, Cu, Fe | N-Dialkyl Carbamates | Acetoxylation, alkylation, or arylation. magtech.com.cn |

| C-N Cross-Coupling | Ni | Aryl Carbamates | Amination to form poly-substituted aryl amines. nih.gov |

The presence of the N-isopropyl and O-tert-butyl groups in this compound could influence the steric and electronic environment in such catalytic reactions, offering avenues for future investigation into regioselective functionalization.

Design and Synthesis of Chemically-Derived Probes or Ligands for Materials Science or Catalysis

The inherent structural features of carbamates, combined with their chemical stability and ability to engage in hydrogen bonding, make them attractive building blocks for materials science and catalysis. nih.govnih.gov The specific structure of this compound, featuring a reactive hydroxyl group, makes it a particularly promising precursor for designing specialized chemical probes and ligands.

This hydroxyl group can be readily functionalized to tether the carbamate molecule to surfaces or to coordinate with metal centers. For instance, carbamate-functionalized mesoporous organosilicas have been developed as supports for palladium nanoparticles, creating highly efficient and recyclable heterogeneous catalysts for reduction reactions. mdpi.com

Furthermore, carbamato ligands (R₂NCO₂⁻) are known to coordinate with a wide range of metal centers, forming stable metal carbamato complexes. nih.govmdpi.com These complexes have applications in catalysis and as precursors for advanced materials. The derivatization of this compound could lead to novel chiral ligands for asymmetric catalysis or functional monomers for the synthesis of smart polymers.

Potential applications in this domain include:

Functionalized Surfaces: Grafting derivatives onto silica (B1680970) or polymer surfaces to create materials with tailored adsorption properties or catalytic activity.

Metal-Organic Frameworks (MOFs): Using functionalized carbamates as organic linkers to build porous MOFs for gas storage or separation.

Homogeneous Catalysis: Synthesizing novel ligands where the carbamate moiety helps to stabilize a metal center and influence its catalytic performance. mdpi.com

Bioprobes: Incorporating the carbamate structure into larger molecules designed to interact with biological targets.

The versatility of the carbamate group, coupled with the functional handle present in this compound, opens up a wide array of possibilities for creating advanced materials and catalytic systems.

Q & A

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (Step 1), 25–50°C (Step 2) | Higher temps accelerate coupling but risk side reactions. |

| Solvent | THF or DMF | Polar aprotic solvents enhance nucleophilicity. |

| Reaction Time | 6–24 hours (Step 2) | Prolonged time improves conversion but may degrade sensitive groups. |

Methodological Insight : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 7:3) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this carbamate?

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm carbamate formation (δ ~155–160 ppm for carbonyl in ¹³C; tert-butyl protons at ~1.4 ppm).

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺.

- X-ray Crystallography : Use SHELX or ORTEP-III for structural elucidation. Crystallize in EtOAc/hexane to obtain high-resolution data .

Advanced Tip : Pair XRD with DFT calculations to resolve ambiguities in stereochemistry .

How can researchers resolve contradictions in reaction yields when modifying protecting groups?

Advanced Research Question

Contradictions arise from steric hindrance (e.g., tert-butyl vs. benzyl groups) or competing side reactions (e.g., hydrolysis).

Strategies :

- Use competitive kinetic studies to compare protecting group stability under identical conditions.

- Analyze intermediates via HPLC-MS to identify byproducts.

- Optimize pH (e.g., mildly basic conditions suppress carbamate hydrolysis) .

What computational methods predict the reactivity and stability of this compound?

Advanced Research Question

- DFT Calculations : Model transition states for hydrolysis or nucleophilic attacks (e.g., B3LYP/6-31G* level).

- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic matrices.

- Docking Studies : Assess interactions with enzymes (e.g., esterases) for drug design applications .

What are the common decomposition pathways, and how can stability be enhanced during storage?

Basic Research Question

- Pathways : Hydrolysis (pH-dependent), thermal degradation above 100°C, or oxidation.

- Stabilization :

How can enantiomeric purity be optimized during synthesis?

Advanced Research Question

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Kinetic Resolution : Enzymatic methods (lipases) to selectively hydrolyze undesired enantiomers .

What precautions are critical when handling sensitive intermediates during synthesis?

Basic Research Question

- Air/Moisture Sensitivity : Use Schlenk lines for moisture-prone intermediates.

- Toxic Byproducts : Install scrubbers for volatile amines (e.g., isopropylamine).

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact (irritant risk) .

How does the tert-butyl group influence the compound’s pharmacological activity?

Advanced Research Question

- Steric Shielding : The tert-butyl group protects the carbamate from enzymatic cleavage, prolonging half-life.

- Lipophilicity : Enhances blood-brain barrier permeability (logP ~2.5–3.0).

- SAR Studies : Replace with cyclopropyl or adamantyl groups to compare bioactivity .

How can solubility issues in aqueous reaction media be addressed?

Advanced Research Question

- Co-Solvents : Use DMSO or ethanol (10–20% v/v) to improve solubility.

- pH Adjustment : Ionize hydroxyl groups at pH 8–9 (borate buffer).

- Surfactants : Add Tween-80 for micellar catalysis .

How should conflicting crystallographic data (e.g., bond length discrepancies) be interpreted?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.